TRICARBONYL(CYCLOHEPTATRIENE)CHROMIUM
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Overview
Description
Tricarbonyl(cycloheptatriene)chromium: is an organometallic compound with the molecular formula C10H8CrO3 . It is a complex where a chromium atom is coordinated to a cycloheptatriene ligand and three carbonyl (CO) groups. This compound is notable for its stability and unique reactivity, making it a valuable intermediate in organic synthesis and catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tricarbonyl(cycloheptatriene)chromium can be synthesized through the reaction of cycloheptatriene with chromium hexacarbonyl. The process involves heating a mixture of cycloheptatriene and chromium hexacarbonyl in a suitable solvent, such as tetrahydrofuran, under reflux conditions. The reaction typically proceeds as follows :
- Dissolve chromium hexacarbonyl in tetrahydrofuran.
- Add cycloheptatriene to the solution.
- Heat the mixture under reflux for several hours.
- After completion, the product is isolated by removing the solvent and purifying the residue.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Tricarbonyl(cycloheptatriene)chromium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different chromium oxidation states.
Reduction: It can be reduced to form lower oxidation state complexes.
Substitution: The carbonyl ligands can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often use phosphines or amines under mild conditions.
Major Products:
Oxidation: Chromium(III) or chromium(VI) complexes.
Reduction: Lower oxidation state chromium complexes.
Substitution: Various substituted chromium complexes depending on the ligands used.
Scientific Research Applications
Chemistry: Tricarbonyl(cycloheptatriene)chromium is used as a precursor in the synthesis of complex organic molecules. Its ability to stabilize reactive intermediates makes it valuable in organic synthesis .
Biology and Medicine: While its direct applications in biology and medicine are limited, the compound’s derivatives are studied for potential therapeutic uses and as probes in biochemical research .
Industry: In the industrial sector, this compound is used in catalysis and as a reagent in the production of fine chemicals .
Mechanism of Action
The mechanism of action of tricarbonyl(cycloheptatriene)chromium involves the coordination of the chromium atom to the cycloheptatriene ligand and carbonyl groups. This coordination alters the electronic properties of the ligands, making them more reactive. The compound can facilitate various chemical transformations by stabilizing reactive intermediates and providing a controlled environment for reactions .
Comparison with Similar Compounds
- Tricarbonyl(benzene)chromium
- Tricarbonyl(cyclopentadienyl)chromium
- Tricarbonyl(cyclooctatetraene)chromium
Uniqueness: Tricarbonyl(cycloheptatriene)chromium is unique due to its specific ligand structure, which imparts distinct reactivity and stability compared to other tricarbonyl chromium complexes. The cycloheptatriene ligand provides a different electronic environment, influencing the compound’s reactivity and applications .
Biological Activity
Tricarbonyl(cycloheptatriene)chromium, with the chemical formula C10H8CrO3, is an organometallic compound notable for its unique reactivity and stability. This compound has garnered interest in both organic synthesis and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Overview of this compound
This compound consists of a chromium atom coordinated to a cycloheptatriene ligand and three carbonyl groups. The compound is primarily utilized as a precursor in organic synthesis due to its ability to stabilize reactive intermediates and facilitate various chemical transformations .
The biological activity of this compound can be attributed to its coordination chemistry. The chromium center can alter the electronic properties of the ligands, enhancing their reactivity. This property allows the compound to participate in nucleophilic substitution reactions, dearomatization reactions, and other transformations that can be leveraged in biochemical contexts .
Case Studies
- Nucleophilic Substitution Reactions : Research has shown that this compound complexes can undergo nucleophilic attacks leading to significant transformations. For instance, studies demonstrated that these complexes are prone to nucleophilic substitution reactions with various reactive nucleophiles, which could be utilized in synthesizing biologically active compounds .
- Asymmetric Catalysis : The unique properties of this compound have been exploited in asymmetric catalysis. Complexes derived from this compound have shown potential in producing enantiomerically pure products through controlled reactions, which is crucial in pharmaceutical chemistry .
- Therapeutic Potential : Although more research is needed, preliminary studies suggest that some derivatives may exhibit biological activity that could be harnessed for therapeutic purposes. For example, certain derivatives have been investigated for their ability to stabilize negative charges and activate C–X bonds (where X is a halogen), which are essential steps in various biochemical pathways .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, we can compare it with other tricarbonyl complexes:
Compound | Structure Type | Notable Properties |
---|---|---|
Tricarbonyl(benzene)chromium | Aromatic complex | High stability; used extensively in organic synthesis |
Tricarbonyl(cyclopentadienyl)chromium | Cyclic complex | Effective in catalysis; exhibits distinct reactivity |
Tricarbonyl(cyclooctatetraene)chromium | Larger cyclic complex | Unique electronic properties; useful in material science |
Properties
CAS No. |
12125-72-3 |
---|---|
Molecular Formula |
C10H7CrO3 7* |
Molecular Weight |
227.16 |
Origin of Product |
United States |
Q1: How does Tricarbonyl(cycloheptatriene)chromium interact with other ligands, and what are the energetic implications of these interactions?
A1: this compound can undergo ligand substitution reactions where the cycloheptatriene ligand is replaced by other ligands, such as phosphines, phosphites, and pyridine. [] Calorimetric studies have revealed that these substitution reactions are exothermic, indicating a favorable energetic process. [] Interestingly, the enthalpy change associated with these reactions becomes increasingly exothermic when moving from chromium to molybdenum to tungsten analogs. [] This trend aligns with the expected increase in bond strength as you descend the periodic table within a group. []
Q2: What are the structural characteristics of this compound and how can they be determined?
A2: While the provided abstracts do not explicitly state the molecular formula and weight of this compound, they do highlight that spectroscopic techniques are valuable for characterizing this complex. [, ] Infrared (IR) spectroscopy can be used to identify the characteristic carbonyl (CO) stretching vibrations, providing insights into the coordination environment of the chromium center. [] Additionally, proton nuclear magnetic resonance (1H NMR) spectroscopy offers information about the organic ligand, cycloheptatriene, and its interaction with the metal center. []
Q3: Does this compound exhibit any catalytic activity, and if so, what types of reactions can it facilitate?
A3: Research suggests that this compound can participate in higher-order cycloaddition reactions. [, ] Specifically, it has been shown to react with a Fischer carbene complex in a [6+2] cycloaddition. [, ] This type of reactivity highlights the potential of this compound as a catalyst or promoter for the synthesis of complex organic molecules.
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